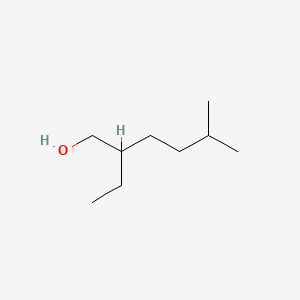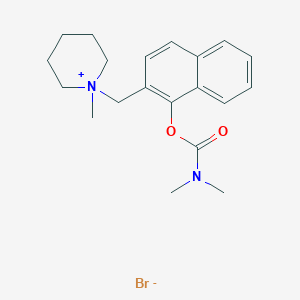
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is a complex organic compound with a unique structure that combines a naphthyl group, a piperidinium ring, and a dimethylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate typically involves multiple steps. One common approach is to start with the naphthyl derivative, which undergoes a series of reactions to introduce the piperidinium and dimethylcarbamate groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
科学的研究の応用
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on specific molecular targets.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: This compound shares the naphthyl group but differs in its functional groups and overall structure.
N-hexadecyl-N-methylpiperidinium bromide: This compound contains the piperidinium ring but lacks the naphthyl and dimethylcarbamate groups.
Uniqueness
N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
67360-99-0 |
|---|---|
分子式 |
C20H27BrN2O2 |
分子量 |
407.3 g/mol |
IUPAC名 |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-1-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-17(15-22(3)13-7-4-8-14-22)12-11-16-9-5-6-10-18(16)19;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YQKUXAIXQSWZNV-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=C(C=CC2=CC=CC=C21)C[N+]3(CCCCC3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


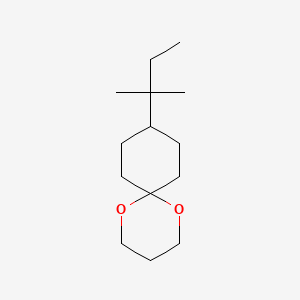
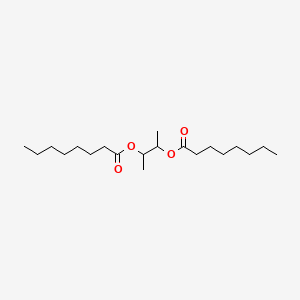
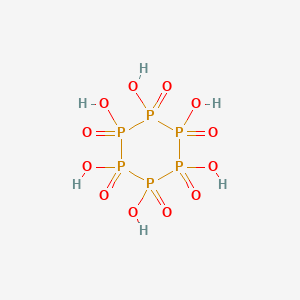
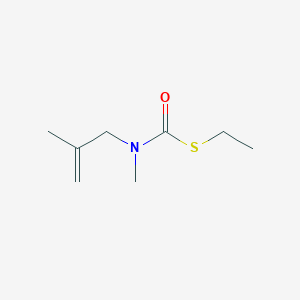
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

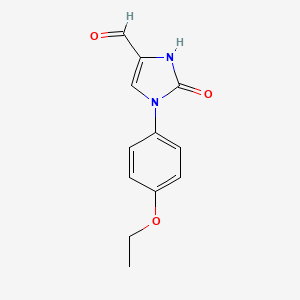

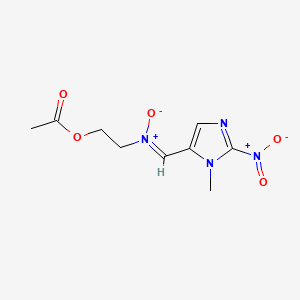
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)

![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)

